trans-4-Hydroxycyclohexanecarboxylic acid is a natural product found in Tsuga dumosa with data available.
trans-4-Hydroxycyclohexanecarboxylic acid
CAS No.: 3685-26-5
Cat. No.: VC21217709
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3685-26-5 |
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Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | 4-hydroxycyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H12O3/c8-6-3-1-5(2-4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10) |
Standard InChI Key | HCFRWBBJISAZNK-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C(=O)O)O |
Canonical SMILES | C1CC(CCC1C(=O)O)O |
Introduction
Synthesis Methodologies
Hydrogenation of p-Hydroxybenzoic Acid
One of the primary synthesis routes for trans-4-hydroxycyclohexanecarboxylic acid involves the catalytic hydrogenation of p-hydroxybenzoic acid, followed by isomerization to enrich the trans isomer content. This method provides a cost-effective approach using readily available starting materials, making it suitable for large-scale industrial production .
The first step in this synthetic pathway involves the hydrogenation of p-hydroxybenzoic acid using ruthenium or palladium-based catalysts under high-pressure conditions. The reaction typically occurs in an autoclave under hydrogen pressure of 1-3 MPa and temperatures ranging from 80-150°C, producing a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid .
A representative reaction scheme can be described as follows:
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p-Hydroxybenzoic acid + H₂ → 4-hydroxycyclohexanecarboxylic acid (mixture of cis/trans isomers)
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The mixture typically contains approximately 60% trans isomer after the initial hydrogenation step
Isomerization Processes
The isomerization of 4-hydroxycyclohexanecarboxylic acid represents a critical step in obtaining high-purity trans-4-hydroxycyclohexanecarboxylic acid. This process typically utilizes basic conditions with sodium alkoxides as catalysts to convert the cis isomer to the more thermodynamically stable trans configuration .
The patent literature describes a method using alcoholic solvents such as methanol, ethanol, propanol, n-butyl alcohol, or tert-butyl alcohol combined with sodium alkoxides including sodium methoxide (Feldalat NM), sodium ethylate, sodium propoxide, or sodium tert-butoxide. The reaction mixture is typically heated to reflux temperature to facilitate the isomerization process .
Table 1: Isomerization Reaction Parameters and Results
Parameter | Conditions | Outcome |
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Solvent | Methanol, ethanol, propanol, n-butyl alcohol, tert-butyl alcohol | Methanol provides optimal results |
Catalyst | Sodium alkoxides (Feldalat NM, sodium ethylate, etc.) | Feldalat NM (sodium methoxide) is preferred |
Temperature | 60°C (reflux) | Ensures effective isomerization |
Reaction time | 3 hours | Achieves >90% trans content |
pH adjustment | Acidification to pH 2 | Facilitates product isolation |
Through this isomerization process, the content of the trans isomer can be increased to over 90%, making subsequent purification steps more efficient .
Purification Techniques
The purification of trans-4-hydroxycyclohexanecarboxylic acid typically involves recrystallization from mixed solvent systems. A particularly effective approach uses a mixture of ethyl acetate and petroleum ether in a 1:1 ratio .
The recrystallization process generally follows these steps:
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Dissolution of the crude trans-4-hydroxycyclohexanecarboxylic acid in the ethyl acetate/petroleum ether solvent mixture at elevated temperatures (approximately 80°C)
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Controlled cooling to 0°C to facilitate crystal formation
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Incubation for 2 hours to maximize crystal growth
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Filtration and drying to obtain the purified product
Through this purification method, trans-4-hydroxycyclohexanecarboxylic acid with a purity exceeding 99% can be obtained, making it suitable for pharmaceutical applications . The ratio of solvent volume to crude product mass typically ranges from 4:1 to 2:1, optimizing the recrystallization efficiency while minimizing solvent usage.
Applications in Pharmaceutical Development
Role as a Pharmaceutical Intermediate
Trans-4-hydroxycyclohexanecarboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and functional group arrangement make it particularly valuable for building complex molecular structures with defined spatial orientations .
The patent literature explicitly mentions that trans-4-hydroxycyclohexanecarboxylic acid "as a kind of medicine intermediate, is applied to the synthesis of many medicines, and its importance is self-evident" . This highlights its recognized value in pharmaceutical manufacturing processes.
Synthesis of VLA-4 Antagonists
One of the well-documented applications of trans-4-hydroxycyclohexanecarboxylic acid derivatives is in the synthesis of VLA-4 (very late antigen-4, integrin α4β1) antagonists . These compounds have shown promise in treating inflammatory conditions, particularly asthma.
The research by Daiichi Sankyo describes the use of ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate, derived from trans-4-hydroxycyclohexanecarboxylic acid, as a key intermediate in synthesizing the VLA-4 antagonist trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid . This compound advanced to clinical trials for asthma treatment, demonstrating the pharmaceutical significance of trans-4-hydroxycyclohexanecarboxylic acid derivatives.
Table 2: Pharmaceutical Applications of Trans-4-Hydroxycyclohexanecarboxylic Acid
Application Area | Specific Use | Development Stage |
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Respiratory medicine | VLA-4 antagonist synthesis for asthma treatment | Clinical trials |
Medicinal chemistry | Key intermediate for various therapeutic compounds | Research and development |
Synthetic building block | Formation of complex pharmaceutical structures | Various stages |
Synthetic Strategies for Advanced Derivatives
Research by Chiba et al. describes a concise synthesis route to ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate of VLA-4 antagonists . Their approach employs reductive etherification as a key reaction using (2S,4S)-1-benzyloxycarbonyl-4-methoxypyrrolidine-2-carboxyaldehyde and trans-4-triethylsilyloxycyclohexanecarboxylic acid ethyl ester.
Comparative Analysis and Advantages
Comparison of Cis and Trans Isomers
The stereochemistry of 4-hydroxycyclohexanecarboxylic acid significantly influences its physical properties, reactivity, and applicability in pharmaceutical synthesis. The trans isomer generally exhibits greater thermodynamic stability compared to its cis counterpart, which contributes to its prevalence in pharmaceutical applications .
Key differences between the isomers include:
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Crystal structure and packing efficiency
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Melting point and solubility characteristics
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Reactivity in subsequent synthetic transformations
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Spatial orientation for specific molecular recognition in biological systems
The patent literature indicates that the initial hydrogenation of p-hydroxybenzoic acid typically yields a mixture containing approximately 60% trans isomer, necessitating the subsequent isomerization step to increase the trans content to over 90% . This suggests that while the trans isomer is thermodynamically favored, kinetic factors in the hydrogenation process lead to significant cis isomer formation.
Future Research Directions
Catalytic Optimization Opportunities
Further research into catalytic systems for the hydrogenation and isomerization processes could potentially enhance the efficiency and selectivity of trans-4-hydroxycyclohexanecarboxylic acid synthesis. Developing catalysts that provide greater initial trans selectivity during hydrogenation could reduce or eliminate the need for subsequent isomerization steps, streamlining the production process.
Potential areas for catalytic optimization include:
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Exploration of novel metal catalysts beyond ruthenium and palladium
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Investigation of sterically controlled catalytic systems
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Development of heterogeneous catalysts with improved recyclability
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Implementation of continuous flow processing for increased efficiency
Expanded Pharmaceutical Applications
The documented use of trans-4-hydroxycyclohexanecarboxylic acid in VLA-4 antagonist synthesis suggests potential for broader applications in developing treatments for inflammatory and autoimmune conditions . Further research could explore its utility in creating structural analogs with enhanced therapeutic properties or applications to new disease targets.
Given its defined stereochemistry and functional group arrangement, trans-4-hydroxycyclohexanecarboxylic acid represents a valuable scaffold for medicinal chemistry explorations. The continued development of efficient synthetic routes will likely facilitate such research by ensuring the availability of high-quality starting material for pharmaceutical investigations.
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